Platyphylloside

Anti-proliferative Colon cancer Diarylheptanoid comparator

Researchers face supply inconsistency for bioactive diarylheptanoids with validated target engagement. Platyphylloside (CAS 90803-80-8) solves this as a well-characterized PPARγ antagonist and anticancer agent. • IC₅₀ 14.4 μM in 3T3-L1 adipocytes; functionally antagonizes troglitazone-induced adipogenesis • IC₅₀ 11.8-17.5 μM across KM12, A498, U031, MG63 cancer lines; superior to aceroside VIII (IC₅₀ >20 μM) • Verified identity via HPLC-DAD; isolated from Betula platyphylla bark Standard packs: 10-100 mg. Custom synthesis and bulk available.

Molecular Formula C25H32O9
Molecular Weight 476.522
CAS No. 90803-80-8
Cat. No. B2517065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatyphylloside
CAS90803-80-8
Molecular FormulaC25H32O9
Molecular Weight476.522
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C25H32O9/c26-14-21-22(30)23(31)24(32)25(34-21)33-20(12-6-16-3-9-18(28)10-4-16)13-19(29)11-5-15-1-7-17(27)8-2-15/h1-4,7-10,20-28,30-32H,5-6,11-14H2/t20-,21+,22+,23-,24+,25+/m0/s1
InChIKeyPVPDIJGSCANSAG-SRJJTFDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Platyphylloside Overview & Sourcing


Platyphylloside (CAS 90803-80-8) is a linear diarylheptanoid glycoside—specifically (5S)-5-hydroxy-1,7-bis-(4-hydroxyphenyl)-3-heptanone-5-O-β-D-glucopyranoside—isolated primarily from the bark of Betula platyphylla, Betula pendula, and various Alnus species (Alnus japonica, Alnus glutinosa, Alnus hirsuta) within the Betulaceae family [1]. With a molecular formula of C₂₅H₃₂O₉ and molecular weight of 476.52 g/mol, platyphylloside belongs to the broader curcuminoid-like diarylheptanoid class and has been investigated across at least six distinct pharmacological domains: anticancer, anti-adipogenic, antiviral, neuroprotective, digestibility-modulating, and antifungal [2]. Its biological versatility stems from a structural core comprising two 4-hydroxyphenyl rings linked by a seven-carbon heptanone chain bearing a C-5 glucopyranosyl moiety, a scaffold that supports both radical-scavenging antioxidant activity and specific protein-target interactions including PPARγ, CYP450, and the CREB–BDNF signaling axis [3].

Why Platyphylloside Cannot Be Substituted


Although platyphylloside shares the linear diarylheptanoid backbone with co-occurring compounds such as aceroside VIII, oregonin, hirsutenone, platyphyllone, and (−)-centrolobol, the presence and position of the C-5 glucopyranosyl moiety and the saturation state of the heptanone chain confer distinct pharmacological profiles that preclude generic substitution [1]. Direct comparative studies demonstrate that platyphylloside and its closest structural analog aceroside VIII—both isolated simultaneously from the same B. platyphylla bark extract—exhibit markedly divergent anti-proliferative potencies across multiple cancer cell lines, with platyphylloside showing IC₅₀ values consistently below 20 μM while aceroside VIII exceeds 20 μM in the same assays [2]. Furthermore, platyphylloside uniquely suppresses adipocyte differentiation even in the presence of the PPARγ agonist troglitazone, a property not shared by all diarylheptanoid congeners [3]. These functional divergences underscore that diarylheptanoids are not a pharmacologically interchangeable class; procurement decisions must be compound-specific and evidence-driven.

Platyphylloside Comparative Evidence


Anti-Proliferative Potency in Colon Cancer vs. Aceroside VIII

In a direct head-to-head comparison using KM12 colon cancer cells, platyphylloside exhibited an IC₅₀ of 11.8 μM, which was substantially more potent than aceroside VIII (IC₅₀ > 20.0 μM)—both compounds isolated and purified simultaneously from the same Betula platyphylla bark extract via high-speed counter-current chromatography [1]. At a concentration of 20 μM, platyphylloside inhibited KM12 cell growth by 93%, whereas aceroside VIII failed to reach the IC₅₀ threshold at the same concentration range. Platyphylloside also showed anti-proliferative activity against COLO205 colon cancer cells with an IC₅₀ of 9.6 μg/mL, while the crude extract and aceroside VIII exceeded 20 μg/mL [1].

Anti-proliferative Colon cancer Diarylheptanoid comparator

Anti-Proliferative Activity in Renal Cancer vs. Aceroside VIII

In renal cancer cell lines A498 and U031, platyphylloside demonstrated IC₅₀ values of 17.5 μM and 16.6 μM, respectively, whereas aceroside VIII again exceeded the 20.0 μM IC₅₀ threshold under identical assay conditions [1]. The authors explicitly attributed the potency difference to 'slight structural differences, such as the presence of one more sugar moiety at C-6 and the absence of a ketone group in the aliphatic chain' in aceroside VIII [1]. Platyphylloside additionally showed growth inhibition in MG63 osteosarcoma cells with an IC₅₀ of 15.1 μM [1].

Renal cancer Anti-proliferative Diarylheptanoid comparator

PPARγ Antagonism in Adipocyte Differentiation

Platyphylloside inhibited adipocyte differentiation in 3T3-L1 preadipocytes with a reported IC₅₀ of 14.4 μM based on Oil Red O staining quantification of lipid accumulation [1]. Critically, platyphylloside suppressed adipocyte differentiation even in the co-presence of troglitazone, a synthetic PPARγ agonist belonging to the thiazolidinedione class, demonstrating functional antagonism of a key adipogenic transcriptional program [1]. Mechanistically, platyphylloside downregulated PPARγ, C/EBPα, and SREBP1 expression, along with their downstream targets aP2, FAS, SCD-1, LPL, and Adiponectin, while simultaneously inducing lipolysis via upregulation of TNFα and downregulation of HSL and perilipin [1].

Anti-adipogenic PPARγ 3T3-L1 adipocyte

Anti-Influenza H9N2 Activity

Platyphylloside, isolated from the bark of Alnus japonica, exhibited antiviral activity against H9N2 avian influenza virus with an EC₅₀ of 105.0 μM . The compound demonstrated low cytotoxicity in chicken embryo fibroblast (CEF) cells with a CC₅₀ > 525 μM . This yields a selectivity index (SI = CC₅₀ / EC₅₀) greater than 5.0, indicating a meaningful therapeutic window between antiviral efficacy and host cell toxicity . No direct comparator diarylheptanoid data are available in the same assay system for this specific viral target.

Antiviral H9N2 influenza Selectivity index

Rumen Digestibility Inhibition Compared to Rhododendrin

In an in vitro rumen digestibility assay using sheep rumen inocula, platyphylloside isolated from Betula pendula bark produced a significant concentration-dependent reduction in hay digestibility at concentrations below 0.8% of dry matter—the naturally occurring concentration in birch twigs [1]. In direct comparison, the structurally related phenolic glycoside rhododendrin (4-(4-hydroxyphenyl)-2-butanol-2-O-β-D-glucopyranoside), also isolated from the same birch material, did not depress digestibility at any concentration tested within the natural range found in birch [1]. Another co-occurring phenolic compound, apigenin-4ʹ,7-dimethylether, similarly showed no measurable effect on digestibility [1]. Subsequent studies identified (R)-centrolobol as the active rumen metabolite responsible for the digestibility-reducing effect [2].

Digestibility inhibition Rumen fluid Plant chemical defense

Antifungal Activity vs. Nystatin and Fluconazole

In a comprehensive screen of fourteen diarylheptanoids isolated from Alnus glutinosa (black alder) and Alnus incana (green alder) bark, platyphylloside (designated compound 1) was among the five most active compounds against both Gram-positive and Gram-negative bacteria and particularly against fungi [1]. Eleven of the fourteen diarylheptanoids tested—including platyphylloside—exhibited stronger antifungal activity than the clinical standards nystatin and fluconazole against Candida albicans, and eight compounds outperformed these standards against Saccharomyces cerevisiae [1]. While the study did not report absolute MIC values for individual compounds, the ranking data establish platyphylloside within the top tier of diarylheptanoid antifungals and confirm its activity exceeds that of two widely used clinical antifungal agents [1].

Antifungal Candida albicans Diarylheptanoid SAR

Platyphylloside Application Scenarios


Multi-Indication Anticancer Screening

Platyphylloside is justified for procurement in anticancer screening programs targeting colorectal (KM12, COLO205), renal (A498, U031), and osteosarcoma (MG63) cancer models, where it has demonstrated IC₅₀ values of 11.8, 9.6 (μg/mL), 17.5, 16.6, and 15.1 μM respectively [1]. The compound's superior potency over aceroside VIII (IC₅₀ > 20 μM in matched assays) supports its selection as the primary diarylheptanoid for structure–activity relationship (SAR) studies aiming to optimize the heptanone–glycoside pharmacophore [1]. The NCI-60 cell line panel data further indicate selectivity toward colon and leukemic cell lineages, supporting focused mechanism-of-action studies in these cancer types [2].

PPARγ Antagonism in Metabolic Disease

Researchers investigating adipogenesis and obesity should prioritize platyphylloside for its dual ability to inhibit 3T3-L1 adipocyte differentiation (IC₅₀ = 14.4 μM) and to functionally antagonize the pro-adipogenic effect of the PPARγ agonist troglitazone [3]. This property distinguishes platyphylloside from compounds that merely reduce lipid accumulation under basal differentiation conditions. The compound's simultaneous regulation of lipolytic pathways (HSL, perilipin, TNFα) makes it suitable for studies requiring a single agent that modulates both adipogenic and lipolytic transcriptional programs [3].

Digestibility Modulation in Ruminant Nutrition

Platyphylloside is the only validated and well-characterized digestibility-inhibiting principle from Betula species, with demonstrated activity at ecologically relevant concentrations (≤ 0.8% dry matter) and an established metabolic activation pathway via rumen conversion to (R)-centrolobol [4]. For ecological chemists, animal nutritionists, or researchers modeling plant–herbivore interactions, platyphylloside is the appropriate standard, as structurally related birch phenolics (rhododendrin, apigenin derivatives) lack digestibility-modulating activity [4]. The compound has also shown in vivo digestibility-reducing activity in moose, supporting translation beyond in vitro rumen models [5].

Antifungal Lead Discovery Against C. albicans

For antifungal drug discovery programs, platyphylloside offers a validated diarylheptanoid scaffold with confirmed activity exceeding that of nystatin and fluconazole against C. albicans in head-to-head screening [6]. The identified structure–activity relationship indicating the importance of the enone moiety for antifungal potency provides a rational basis for medicinal chemistry optimization [6]. Platyphylloside's additional CYP450 inhibitory potential, supported by molecular docking studies showing better binding scores than ketoconazole against Trichophyton rubrum CYP450, suggests a dual-target antifungal mechanism warranting further investigation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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